molecular formula C18H19N3O3S2 B2958305 4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850910-72-4

4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2958305
CAS No.: 850910-72-4
M. Wt: 389.49
InChI Key: LLNFQMWHPHQNOF-HNENSFHCSA-N
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Description

4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a dimethylsulfamoyl group and a benzothiazolylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple stepsThe reaction conditions often involve the use of specific reagents such as thionyl chloride for the formation of acid chlorides and ammonia for nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, ammonia, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler compound with a similar core structure but lacking the dimethylsulfamoyl and benzothiazolylidene groups.

    4-(dimethylsulfamoyl)benzamide: Similar but without the benzothiazolylidene moiety.

    N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide: Similar but without the dimethylsulfamoyl group

Uniqueness

4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-4-21-15-7-5-6-8-16(15)25-18(21)19-17(22)13-9-11-14(12-10-13)26(23,24)20(2)3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNFQMWHPHQNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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